Solfossidi alchilici benzile

Benzyl alkyl sulfoxides are a class of organosulfur compounds that feature a benzyl group attached to an alkyl sulfone moiety. These molecules exhibit diverse chemical properties due to the presence of both aromatic and aliphatic functionalities, making them valuable in various applications across pharmaceuticals, agrochemicals, and fine chemicals.

Structurally, these compounds contain a benzene ring substituted at one or more positions with alkyl groups, where each alkyl group is further connected via a sulfoxide moiety. The presence of the sulfoxide functional group introduces both electron-donating and -withdrawing properties, which can influence reactivity and solubility.

Benzyl alkyl sulfoxides are often employed in medicinal chemistry as potential drug candidates due to their ability to modulate enzyme activity, act as prodrugs, or serve as intermediates for the synthesis of more complex molecules. Additionally, they find applications in agrochemicals for enhancing pesticide efficacy and in fine chemicals for flavor and fragrance development.

These compounds are typically synthesized via sulfoxidation reactions, where an alkyl sulfide reacts with a peroxyacid under appropriate conditions to form the corresponding sulfoxide. The choice of substituents on both the benzene ring and the alkyl chain can significantly impact their biological activity and physical properties, allowing for tailored design for specific applications.

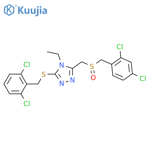

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

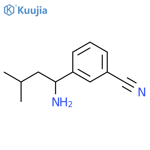

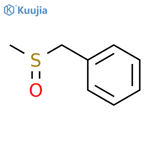

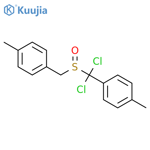

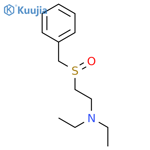

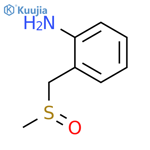

|

o-Chlorobenzyl Methyl Sulfoxide | 23413-66-3 | C8H9ClOS |

|

Methyl Benzyl Sulfoxide | 824-86-2 | C8H10OS |

|

Ethanol,2-[(phenylmethyl)sulfinyl]-, 1-acetate | 88738-54-9 | C11H14O3S |

|

1-{dichloro[(4-methylbenzyl)sulfinyl]methyl}-4-methylbenzene | 50323-83-6 | C16H16Cl2OS |

|

N,N-Diethyl-2-(phenylmethanesulfinyl)ethan-1-amine | 88738-57-2 | C13H21NOS |

|

Benzene, 1-bromo-4-[(methylsulfinyl)methyl]- | 15733-11-6 | C8H9BrOS |

|

ACETAMIDE, 2-[[[2-(3-THIENYL)PHENYL]METHYL]SULFINYL]- | 867198-64-9 | C13H13NO2S2 |

|

2-(methanesulfinylmethyl)aniline | 92643-47-5 | C8H11NOS |

|

2,4-DICHLOROBENZYL (5-[(2,6-DICHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL SULFOXIDE | 344272-38-4 | C19H17Cl4N3OS2 |

|

2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide | 956753-99-4 | C19H21Cl2NO2S |

Letteratura correlata

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Fornitori consigliati

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati